1,11-Diamino-3,6,9-undecanetrione
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Overview
Description
1,11-Diamino-3,6,9-undecanetrione is an organic compound with the molecular formula C11H20N2O3. It contains three ketone groups and two primary amine groups, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,11-Diamino-3,6,9-undecanetrione can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. The synthesis typically involves the use of protective groups to ensure selective reactions at specific sites on the molecule. The reaction conditions often include the use of solvents like methanol or dichloromethane and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1,11-Diamino-3,6,9-undecanetrione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The primary amine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
1,11-Diamino-3,6,9-undecanetrione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,11-Diamino-3,6,9-undecanetrione involves its interaction with specific molecular targets and pathways. The primary amine groups can form hydrogen bonds with various biological molecules, influencing their activity. The ketone groups can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,11-Diamino-3,6,9-trioxaundecane: This compound has a similar structure but contains ether groups instead of ketone groups.
1,8-Diamino-3,6-dioxaoctane: Another similar compound with fewer carbon atoms and ether groups.
Uniqueness
1,11-Diamino-3,6,9-undecanetrione is unique due to its combination of ketone and primary amine groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
1,11-diaminoundecane-3,6,9-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c12-7-5-10(15)3-1-9(14)2-4-11(16)6-8-13/h1-8,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOJFNRGDRNXBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)CCN)C(=O)CCC(=O)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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